molecular formula C11H13NO5 B1440964 [3-(Acetylamino)-4-methoxyphenoxy]acetic acid CAS No. 1239737-58-6

[3-(Acetylamino)-4-methoxyphenoxy]acetic acid

Cat. No. B1440964
M. Wt: 239.22 g/mol
InChI Key: ZVAFVMMGUVITSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[3-(Acetylamino)-4-methoxyphenoxy]acetic acid” is an organic compound. It belongs to the class of organic compounds known as N-acyl-alpha amino acids, which are compounds containing an alpha amino acid bearing an acyl group at its terminal nitrogen atom . The molecular formula of this compound is C11H13NO5 and it has a molecular weight of 239.22 g/mol.


Molecular Structure Analysis

The molecular structure of “[3-(Acetylamino)-4-methoxyphenoxy]acetic acid” is represented by the formula C11H13NO5. The InChI code for this compound is 1S/C11H13NO4/c1-7-5-9 (16-6-11 (14)15)3-4-10 (7)12-8 (2)13/h3-5H,6H2,1-2H3, (H,12,13) (H,14,15) .

Scientific Research Applications

  • Synthesis and Antimicrobial Activities : A study by Noolvi et al. (2016) demonstrated the synthesis of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. These compounds showed significant antimicrobial activities against several strains of microbes (Noolvi, Patel, Kamboj, & Cameotra, 2016).

  • Anti-mycobacterial Agents : Research by Yar et al. (2006) focused on the synthesis of phenoxy acetic acid derivatives and their evaluation as anti-mycobacterial agents. The derivatives were found to be effective against Mycobacterium tuberculosis H37Rv (Yar, Siddiqui, & Ali, 2006).

  • In Vitro Antiviral Activity : A study by Shahar Yar et al. (2009) synthesized several substituted phenoxy acetic acid derived pyrazolines and tested them for in vitro cytotoxicity and antiviral activity. However, these compounds did not show specific antiviral activity (Shahar Yar et al., 2009).

  • Discovery of Antimycobacterial Agents : A study by Ali and Shaharyar (2007) discovered novel phenoxyacetic acid derivatives with significant activity against Mycobacterium tuberculosis, including drug-resistant strains (Ali & Shaharyar, 2007).

properties

IUPAC Name

2-(3-acetamido-4-methoxyphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-7(13)12-9-5-8(17-6-11(14)15)3-4-10(9)16-2/h3-5H,6H2,1-2H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAFVMMGUVITSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)OCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(Acetylamino)-4-methoxyphenoxy]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(Acetylamino)-4-methoxyphenoxy]acetic acid
Reactant of Route 2
Reactant of Route 2
[3-(Acetylamino)-4-methoxyphenoxy]acetic acid
Reactant of Route 3
Reactant of Route 3
[3-(Acetylamino)-4-methoxyphenoxy]acetic acid
Reactant of Route 4
Reactant of Route 4
[3-(Acetylamino)-4-methoxyphenoxy]acetic acid
Reactant of Route 5
Reactant of Route 5
[3-(Acetylamino)-4-methoxyphenoxy]acetic acid
Reactant of Route 6
Reactant of Route 6
[3-(Acetylamino)-4-methoxyphenoxy]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.